Methyl 3-(3,4-dimethoxyphenyl)propanoate

Description

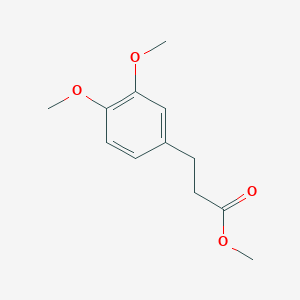

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(3,4-dimethoxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-14-10-6-4-9(8-11(10)15-2)5-7-12(13)16-3/h4,6,8H,5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSWFXSSYWWNFNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90334321 | |

| Record name | Methyl 3-(3,4-dimethoxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27798-73-8 | |

| Record name | Methyl 3-(3,4-dimethoxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 3-(3,4-dimethoxyphenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(3,4-dimethoxyphenyl)propanoate, a key organic intermediate, holds considerable significance in the landscape of pharmaceutical and fine chemical synthesis. Its molecular architecture, featuring a substituted benzene ring and a propanoate ester functional group, renders it a versatile building block for the construction of complex molecular frameworks, particularly in the realm of isoquinoline alkaloids. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, spectral characterization, and its pivotal role in drug development.

Chemical Identity and Physicochemical Properties

CAS Number: 27798-73-8[1]

Molecular Formula: C₁₂H₁₆O₄[1]

Molecular Weight: 224.25 g/mol [1]

Synonyms:

-

Methyl 3-(3',4'-Dimethoxyphenyl)propanoate[1]

-

Hydrocinnamic acid, 3,4-dimethoxy-, methyl ester[2]

-

Benzenepropanoic acid, 3,4-dimethoxy-, methyl ester[2]

Physicochemical Data Summary Table:

| Property | Value | Source(s) |

| CAS Number | 27798-73-8 | [1] |

| Molecular Formula | C₁₂H₁₆O₄ | [1] |

| Molecular Weight | 224.25 g/mol | [1] |

| Melting Point | 38-40 °C | [3] |

| Solubility | Soluble in Acetone (Slightly), Chloroform (Slightly), Ethyl Acetate (Slightly) | [3] |

| Appearance | White to Off-White Solid | [3] |

Spectroscopic Characterization

The structural elucidation of Methyl 3-(3,4-dimethoxyphenyl)propanoate is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy (Predicted): Based on the analysis of similar structures, the proton NMR spectrum is expected to exhibit the following characteristic signals. The spectrum for the closely related methyl propanoate shows distinct peaks for the different proton environments.[1]

-

Aromatic Protons: Signals corresponding to the three protons on the dimethoxy-substituted benzene ring.

-

Methoxy Protons: Two sharp singlets for the two methoxy groups attached to the aromatic ring.

-

Propanoate Chain Protons: Two methylene groups appearing as triplets due to coupling with each other.

-

Ester Methyl Protons: A singlet corresponding to the three protons of the methyl ester group.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides evidence for the 12 distinct carbon environments in the molecule.

Mass Spectrometry: The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound, confirming its identity.[2]

Synthesis of Methyl 3-(3,4-dimethoxyphenyl)propanoate

The primary and most efficient method for the synthesis of Methyl 3-(3,4-dimethoxyphenyl)propanoate is the Fischer-Speier esterification of its corresponding carboxylic acid precursor, 3-(3,4-dimethoxyphenyl)propanoic acid.[4]

Reaction Scheme:

Sources

- 1. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. Methyl 3-(3,4-dimethoxyphenyl)propanoate | C12H16O4 | CID 520347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The biosynthesis of papaverine proceeds via (S)-reticuline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

"Methyl 3-(3,4-dimethoxyphenyl)propanoate" molecular weight and formula

An In-Depth Technical Guide to Methyl 3-(3,4-dimethoxyphenyl)propanoate for Advanced Research

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 3-(3,4-dimethoxyphenyl)propanoate, a significant chemical intermediate in the fields of pharmaceutical development and organic synthesis. We will delve into its fundamental properties, synthesis protocols, and potential applications, offering field-proven insights for researchers, scientists, and professionals in drug development.

Core Molecular Attributes

Methyl 3-(3,4-dimethoxyphenyl)propanoate is a substituted aromatic ester. The presence of the dimethoxyphenyl group makes it a valuable precursor for a variety of more complex molecules with potential biological activity. A thorough understanding of its basic physicochemical properties is the foundation for its application in any research endeavor.

Physicochemical Data Summary

A compilation of essential quantitative data for Methyl 3-(3,4-dimethoxyphenyl)propanoate is presented below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₄ | PubChem[1] |

| Molecular Weight | 224.25 g/mol | PubChem[1] |

| CAS Number | 27798-73-8 | PubChem[1] |

| Appearance | White to Off-White Solid | ChemicalBook[2] |

| Melting Point | 38-40 °C | ChemicalBook[2] |

| Solubility | Slightly soluble in Acetone, Chloroform, Ethyl Acetate | ChemicalBook[2] |

| Storage Temperature | -20°C Freezer | ChemicalBook[2] |

Synthesis Methodology: A Practical Approach

The synthesis of Methyl 3-(3,4-dimethoxyphenyl)propanoate can be approached from several precursors. A common and efficient method involves the esterification of 3-(3,4-dimethoxyphenyl)propionic acid. This process is fundamental for chemists working on the synthesis of derivatives of this compound.

Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of Methyl 3-(3,4-dimethoxyphenyl)propanoate.

Caption: A representative workflow for the synthesis of Methyl 3-(3,4-dimethoxyphenyl)propanoate.

Detailed Experimental Protocol: Fischer Esterification

This protocol details the synthesis of Methyl 3-(3,4-dimethoxyphenyl)propanoate via Fischer esterification of the corresponding carboxylic acid.

Materials:

-

3-(3,4-Dimethoxyphenyl)propionic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate

-

Hexane

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-(3,4-dimethoxyphenyl)propionic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure Methyl 3-(3,4-dimethoxyphenyl)propanoate.

Applications in Research and Drug Development

While direct biological applications of Methyl 3-(3,4-dimethoxyphenyl)propanoate are not extensively documented, its true value lies in its role as a versatile intermediate in the synthesis of more complex and biologically active molecules.

Precursor to Bioactive Compounds

The dimethoxyphenyl moiety is a common feature in many natural products and synthetic compounds with interesting pharmacological properties. For instance, derivatives of (S)-methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate, which can be synthesized from L-DOPA, are utilized as precursors to novel chiral organocatalysts and other biologically active compounds.[3]

Potential for Derivatization

The ester functional group in Methyl 3-(3,4-dimethoxyphenyl)propanoate provides a reactive handle for a variety of chemical transformations. This allows for the introduction of different functional groups and the construction of more complex molecular architectures, a key strategy in lead optimization during drug discovery.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of synthesized Methyl 3-(3,4-dimethoxyphenyl)propanoate. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic and Chromatographic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation, confirming the connectivity of atoms within the molecule.

-

Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are used to determine the molecular weight and fragmentation pattern, which aids in identification and purity assessment.[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic functional groups present in the molecule, such as the ester carbonyl and the aromatic ring.[1]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound and for monitoring the progress of reactions.

Sample Protocol: Purity Assessment by GC-MS

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

A suitable capillary column (e.g., non-polar)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the synthesized Methyl 3-(3,4-dimethoxyphenyl)propanoate in a volatile organic solvent such as ethyl acetate.

-

Injection: Inject a small volume of the sample solution into the GC.

-

Chromatographic Separation: The components of the sample are separated based on their volatility and interaction with the stationary phase of the column. A temperature gradient program is typically used to ensure good separation.

-

Mass Spectrometric Detection: As the separated components elute from the column, they are ionized and their mass-to-charge ratio is detected by the mass spectrometer.

-

Data Analysis: The resulting chromatogram will show peaks corresponding to the different components in the sample. The area of each peak is proportional to the amount of that component. The mass spectrum of the main peak should correspond to the molecular weight and fragmentation pattern of Methyl 3-(3,4-dimethoxyphenyl)propanoate. The purity can be estimated by comparing the area of the main peak to the total area of all peaks.

Conclusion

Methyl 3-(3,4-dimethoxyphenyl)propanoate is a compound of significant interest due to its utility as a building block in organic synthesis and drug discovery. A solid understanding of its properties, synthesis, and analytical characterization is essential for any researcher working with this molecule. This guide provides a foundational framework for its effective use in a scientific setting.

References

-

PubChem. (n.d.). Methyl 3-(3,4-dimethoxyphenyl)propanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Naicker, T., Arvidsson, P. I., & Kruger, H. G. (2011). (S)-Methyl 2-benzamido-3-(3,4-dimethoxyphenyl)propanoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3247. Retrieved from [Link]

-

Chemsrc. (n.d.). methyl 3-(3,4-dimethoxyphenyl)propanoate. Retrieved from [Link]

-

Analytical Methods. (2025). Royal Society of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). (3,4-Dimethoxyphenyl)methyl 2-methylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Fink, M. J., et al. (2012). Synthesis of methyl propanoate by Baeyer–Villiger monooxygenases. Chemical Communications, 48(6), 844-846. Retrieved from [Link]

-

Automated Topology Builder. (n.d.). methyl 3-(4-methoxyphenyl)propanoate. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl 3-(3,4-dimethoxyphenyl)propanoate: Structure, Synthesis, and Potential Applications

This technical guide provides a comprehensive overview of Methyl 3-(3,4-dimethoxyphenyl)propanoate, a significant organic compound with potential applications in medicinal chemistry and drug development. This document will delve into its chemical identity, including its precise IUPAC nomenclature and structural elucidation, detail a robust laboratory-scale synthesis protocol, and explore its potential biological activities based on existing scientific literature.

Chemical Identity and Structure

Methyl 3-(3,4-dimethoxyphenyl)propanoate is a methyl ester derivative of 3-(3,4-dimethoxyphenyl)propanoic acid. Its core structure consists of a benzene ring substituted with two methoxy groups at the 3 and 4 positions, attached to a propanoate methyl ester chain.

IUPAC Name: methyl 3-(3,4-dimethoxyphenyl)propanoate[1]

Synonyms: Benzenepropanoic acid, 3,4-dimethoxy-, methyl ester; Hydrocinnamic acid, 3,4-dimethoxy-, methyl ester[1]

Chemical Structure:

Caption: 2D Chemical Structure of Methyl 3-(3,4-dimethoxyphenyl)propanoate.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₄ | [1] |

| Molecular Weight | 224.25 g/mol | [1] |

| CAS Number | 27798-73-8 | [1] |

| Melting Point | 38-40 °C | [2] |

Synthesis of Methyl 3-(3,4-dimethoxyphenyl)propanoate

The synthesis of Methyl 3-(3,4-dimethoxyphenyl)propanoate is most commonly achieved through the Fischer esterification of its corresponding carboxylic acid, 3-(3,4-dimethoxyphenyl)propanoic acid, with methanol in the presence of an acid catalyst. This well-established reaction is favored for its efficiency and the relative ease of purification of the final product.

Synthesis Workflow

Caption: General workflow for the synthesis of Methyl 3-(3,4-dimethoxyphenyl)propanoate.

Detailed Experimental Protocol

Materials:

-

3-(3,4-Dimethoxyphenyl)propanoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(3,4-dimethoxyphenyl)propanoic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Washing: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure Methyl 3-(3,4-dimethoxyphenyl)propanoate.

Structural Elucidation and Physicochemical Properties

The structure of Methyl 3-(3,4-dimethoxyphenyl)propanoate can be unequivocally confirmed through a combination of spectroscopic techniques.

Spectroscopic Data:

| Technique | Key Observations |

| ¹H NMR | Signals corresponding to aromatic protons, methoxy groups, and the propanoate chain protons are observed at their characteristic chemical shifts. |

| ¹³C NMR | Resonances for all 12 carbon atoms are present, including the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the methoxy and propanoate groups. |

| IR Spectroscopy | A strong absorption band characteristic of the C=O stretching vibration of the ester group is typically observed around 1740 cm⁻¹. C-O stretching bands and aromatic C-H stretching bands are also present. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound (m/z = 224.25) is observed. |

Potential Applications in Drug Development and Research

While direct and extensive pharmacological studies on Methyl 3-(3,4-dimethoxyphenyl)propanoate are limited, the structural motifs present in the molecule suggest several potential areas of interest for drug discovery and development.

Precursor for Biologically Active Molecules

This compound serves as a valuable precursor for the synthesis of more complex molecules with potential therapeutic applications. The 3,4-dimethoxyphenyl moiety is a common feature in many natural products and synthetic compounds exhibiting a wide range of biological activities.

Inferred Biological Activities from Structural Analogs

-

Antioxidant and Antimicrobial Properties: Phenolic compounds, including those with methoxy substitutions, are known for their antioxidant and antimicrobial activities.[3][4] The 3,4-dimethoxyphenyl group in Methyl 3-(3,4-dimethoxyphenyl)propanoate may confer similar properties, making it a candidate for investigation in conditions associated with oxidative stress or microbial infections.

-

Potential Cytotoxic Activity: The structurally related 3,4,5-trimethoxyphenyl moiety is found in several potent cytotoxic agents.[5] This suggests that derivatives of Methyl 3-(3,4-dimethoxyphenyl)propanoate could be explored for their potential as anticancer agents.

-

Modulation of Globin Gene Expression: The parent carboxylic acid, 3-(3,4-dimethoxyphenyl)propanoic acid, has been shown to stimulate γ-globin gene expression, indicating a potential therapeutic avenue for β-hemoglobinopathies.[6] Esterification to the methyl propanoate may alter the pharmacokinetic properties, potentially leading to a more effective drug candidate.

Future Research Directions

Caption: Potential avenues for future research on Methyl 3-(3,4-dimethoxyphenyl)propanoate.

Conclusion

Methyl 3-(3,4-dimethoxyphenyl)propanoate is a readily synthesizable compound with a well-defined chemical structure. While its direct biological activities are yet to be fully elucidated, its structural relationship to a variety of bioactive molecules makes it a compound of significant interest for further investigation in the fields of medicinal chemistry and drug discovery. Future research should focus on a systematic evaluation of its antioxidant, antimicrobial, and cytotoxic properties, as well as its potential as a lead compound for the development of novel therapeutic agents.

References

-

[Preparation of derivatives of 3-(3,4-dimethoxyphenyl)propanic acid and a study of its biological activity]. PubMed. Available from: [Link]

-

Kinetics of esterification of propanoic acid with methanol over a fibrous polymer-supported sulphonic acid catalyst. Åbo Akademi University Research Portal. Available from: [Link]

-

3-(3,4-Dimethoxyphenyl)propionic acid | C11H14O4 | CID 75019. PubChem. Available from: [Link]

-

Synthesis of 3-(m-methoxyphenyl)propionic acid. PrepChem.com. Available from: [Link]

-

ESTERIFICATION OF MIXTURES OF PURE FATTY ACIDS WITH METHANOL. Journal of Chemical Technology and Metallurgy. Available from: [Link]

-

ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. Tehnologica Acta. Available from: [Link]

-

Methyl 3-(3,4-dimethoxyphenyl)propanoate | C12H16O4 | CID 520347. PubChem. Available from: [Link]

-

2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, methyl ester. NIST WebBook. Available from: [Link]

-

Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. PMC - NIH. Available from: [Link]

-

Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. ResearchGate. Available from: [Link]

-

(PDF) Esterification of propanoic acid in the presence of a homogeneous catalyst. ResearchGate. Available from: [Link]

-

Experimental and theoretical determination of the antioxidant properties of isoespintanol (2-isopropyl-3,6-dimethoxy-5-methylphenol). ResearchGate. Available from: [Link]

- Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate. Google Patents.

-

3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Publishing. Available from: [Link]

-

Antioxidant Properties of Biosurfactants: Multifunctional Biomolecules with Added Value in Formulation Chemistry. MDPI. Available from: [Link]

-

Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. CNR-IRIS. Available from: [Link]

-

Chemical Profile and Antimicrobial Activity of the Fungus-Growing Termite Strain Macrotermes Bellicosus Used in Traditional Medicine in the Republic of Benin. MDPI. Available from: [Link]

-

Synthesis and Antioxidant Activity of 3-Methoxyflavones. ResearchGate. Available from: [Link]

-

Chemical Constituents, In Vitro Antioxidant Activity and In Silico Study on NADPH Oxidase of Allium sativum L. (Garlic) Essential Oil. MDPI. Available from: [Link]

-

Antioxidant and antibacterial activity of new 3-methylflavones. Manipal Research Portal. Available from: [Link]

-

Kinetics of Esterification of Propionic Acid with Methanol over a Fibrous Polymer-Supported Sulphonic Acid Catalyst | Request PDF. ResearchGate. Available from: [Link]

-

Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents. PubMed Central. Available from: [Link]

-

Methyl 3-(4-methoxyphenyl)propanoate | C11H14O3 | CID 300018. PubChem. Available from: [Link]

-

Pharmacology of ME-344, a novel cytotoxic isoflavone. PMC - NIH. Available from: [Link]

-

methyl 3-(3,4-dimethoxyphenyl)propanoate | CAS#:27798-73-8. Chemsrc. Available from: [Link]

Sources

- 1. Methyl 3-(3,4-dimethoxyphenyl)propanoate | C12H16O4 | CID 520347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. methyl 3-(3,4-dimethoxyphenyl)propanoate | CAS#:27798-73-8 | Chemsrc [chemsrc.com]

- 3. researchgate.net [researchgate.net]

- 4. iris.cnr.it [iris.cnr.it]

- 5. Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Methyl 3-(3,4-dimethoxyphenyl)propanoate: Natural Occurrence, Biosynthesis, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(3,4-dimethoxyphenyl)propanoate is a naturally occurring phenylpropanoid, a class of organic compounds synthesized by plants from the amino acid phenylalanine. Phenylpropanoids exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties, making them of significant interest to the pharmaceutical and nutraceutical industries.[1][2] This technical guide provides a comprehensive overview of the known natural sources, a putative biosynthetic pathway, a detailed hypothetical protocol for its isolation and characterization, and a discussion of its potential biological significance.

Section 1: Natural Occurrence

Methyl 3-(3,4-dimethoxyphenyl)propanoate has been identified as a constituent of Piper sintenense, a plant species belonging to the Piperaceae family. The Piper genus is a rich source of diverse secondary metabolites, many of which have been utilized in traditional medicine.[3] While Piper sintenense is the primary documented source of this specific compound, it is plausible that it exists in other related Piper species, given the chemotaxonomic similarities within the genus. Further phytochemical screening of other Piper species may reveal additional natural sources.

Section 2: Biosynthesis - A Putative Pathway

The biosynthesis of Methyl 3-(3,4-dimethoxyphenyl)propanoate is believed to follow the general phenylpropanoid pathway, starting from the aromatic amino acid L-phenylalanine. While the complete pathway has not been elucidated experimentally for this specific compound, a putative pathway can be constructed based on well-established biochemical reactions in plants.[4] The key stages are the formation of the C6-C3 backbone, reduction of the propenoic acid side chain, methylation of the aromatic ring, and finally, esterification of the carboxylic acid.

The proposed biosynthetic pathway involves the following key enzymatic steps:

-

L-Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to form cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): Cinnamic acid is then hydroxylated at the C4 position to yield p-coumaric acid.

-

4-Coumarate-CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

Caffeoyl-CoA O-Methyltransferase (CCoAOMT): The aromatic ring undergoes methylation. It is likely that hydroxylation at the C3 position occurs, followed by two successive methylation steps catalyzed by O-methyltransferases (OMTs) to form the 3,4-dimethoxy substitution pattern. CCoAOMT is a known enzyme in Piper species involved in phenylpropanoid metabolism.[5]

-

Reduction of the Side Chain: The double bond in the propenoic acid side chain of the CoA-ester is reduced to a single bond, likely through the action of a reductase enzyme.

-

Esterification: The final step is the esterification of the propanoate's carboxylic acid group with a methyl group, a reaction likely catalyzed by a methyltransferase.

Caption: Putative biosynthetic pathway of Methyl 3-(3,4-dimethoxyphenyl)propanoate.

Section 3: Isolation and Characterization - A Hypothetical Protocol

The following is a detailed, hypothetical protocol for the isolation and characterization of Methyl 3-(3,4-dimethoxyphenyl)propanoate from the leaves of Piper sintenense. This protocol is based on established methodologies for the phytochemical analysis of Piper species.

Plant Material Collection and Preparation

-

Collection: Collect fresh, healthy leaves of Piper sintenense.

-

Drying: Air-dry the leaves in the shade at room temperature for 7-10 days until brittle.

-

Grinding: Grind the dried leaves into a fine powder using a mechanical grinder.

Extraction

Caption: General workflow for the extraction of the target compound.

-

Soxhlet Extraction:

-

Place 500 g of the powdered leaf material into a large cellulose thimble.

-

Perform Soxhlet extraction with 2.5 L of n-hexane for 24 hours. The use of a non-polar solvent like n-hexane is chosen to preferentially extract less polar compounds, including esters.

-

-

Concentration:

-

Concentrate the resulting n-hexane extract under reduced pressure using a rotary evaporator at 40°C to yield a dark, viscous crude extract.

-

Chromatographic Purification

-

Column Chromatography:

-

Prepare a silica gel (60-120 mesh) column (5 cm diameter, 60 cm length) packed in n-hexane.

-

Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

-

Collect fractions of 50 mL and monitor them by Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC) Monitoring:

-

Spot the collected fractions on silica gel TLC plates.

-

Develop the plates in a mobile phase of n-hexane:ethyl acetate (8:2, v/v).

-

Visualize the spots under UV light (254 nm and 365 nm) and by spraying with an anisaldehyde-sulfuric acid reagent followed by heating.

-

Pool the fractions containing the compound of interest based on their TLC profiles.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Further purify the pooled fractions using a Prep-HPLC system equipped with a C18 column.

-

Use an isocratic mobile phase of methanol:water (70:30, v/v) at a flow rate of 10 mL/min.

-

Monitor the elution at 280 nm and collect the peak corresponding to the target compound.

-

Evaporate the solvent to obtain the pure compound.

-

Structure Elucidation

The structure of the isolated compound should be confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR to determine the number and types of protons.

-

¹³C NMR to determine the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC) to establish the connectivity of atoms within the molecule.

-

-

Infrared (IR) Spectroscopy: To identify functional groups, such as the ester carbonyl group and the aromatic ring.

Table 1: Expected Spectroscopic Data for Methyl 3-(3,4-dimethoxyphenyl)propanoate

| Technique | Expected Data |

| MS (ESI+) | m/z 225.1 [M+H]⁺ |

| ¹H NMR (CDCl₃) | δ ~6.8 (m, 3H, Ar-H), ~3.8 (s, 6H, 2 x OCH₃), ~3.6 (s, 3H, COOCH₃), ~2.9 (t, 2H, Ar-CH₂), ~2.6 (t, 2H, CH₂-COO) |

| ¹³C NMR (CDCl₃) | δ ~173 (C=O), ~149, ~147 (Ar-C-O), ~133 (Ar-C), ~120, ~112, ~111 (Ar-CH), ~56 (2 x OCH₃), ~51 (COOCH₃), ~36 (Ar-CH₂), ~30 (CH₂-COO) |

| IR (KBr) | ν ~1735 cm⁻¹ (C=O, ester), ~1590, 1515 cm⁻¹ (C=C, aromatic), ~1260, 1030 cm⁻¹ (C-O, ether) |

Section 4: Potential Biological Activities and Future Perspectives

While specific biological activity studies on Methyl 3-(3,4-dimethoxyphenyl)propanoate are limited, the broader class of phenylpropanoids is known for a variety of pharmacological effects.[1][2] Based on its chemical structure, the following activities can be postulated and warrant further investigation:

-

Antioxidant Activity: The presence of the dimethoxy-substituted benzene ring suggests potential radical scavenging capabilities.

-

Anti-inflammatory Activity: Many phenylpropanoids are known to modulate inflammatory pathways.

-

Antimicrobial Activity: The lipophilic nature of the compound may allow it to interact with microbial cell membranes.

Future research should focus on isolating sufficient quantities of Methyl 3-(3,4-dimethoxyphenyl)propanoate from its natural source or through chemical synthesis to perform comprehensive in vitro and in vivo biological assays. Elucidating its precise mechanism of action could pave the way for its development as a novel therapeutic agent. Furthermore, exploring other Piper species for its presence could broaden our understanding of its distribution and ecological role in the plant kingdom.

References

-

Frontiers in Plant Science. Phenylpropanoid Biosynthesis in Plants. [Link]

-

Neelam, Khatkar, A., & Sharma, K. K. (2020). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Critical Reviews in Food Science and Nutrition, 60(16), 2655–2675. [Link]

-

Neelam, Khatkar, A., & Sharma, K. K. (2019). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Critical Reviews in Food Science and Nutrition, 1-21. [Link]

-

Salehi, B., et al. (2019). Piper Species: A Comprehensive Review on Their Phytochemistry, Biological Activities and Applications. Molecules, 24(7), 1364. [Link]

-

Hao, C., et al. (2016). De novo transcriptome sequencing of black pepper (Piper nigrum L.) and an analysis of genes involved in phenylpropanoid metabolism in response to Phytophthora capsici. BMC Genomics, 17(1), 819. [Link]

Sources

- 1. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Piper Species: A Comprehensive Review on Their Phytochemistry, Biological Activities and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. De novo transcriptome sequencing of black pepper (Piper nigrum L.) and an analysis of genes involved in phenylpropanoid metabolism in response to Phytophthora capsici - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Methyl 3-(3,4-dimethoxyphenyl)propanoate

Introduction

Methyl 3-(3,4-dimethoxyphenyl)propanoate, a derivative of hydrocinnamic acid, is a compound of interest in various fields of chemical and pharmaceutical research.[1][2] Its structure, featuring a substituted benzene ring and a methyl ester functional group, imparts specific physicochemical properties that are critical for its application in organic synthesis and as a potential intermediate in drug discovery. Understanding the solubility and stability of this molecule is paramount for researchers in designing robust experimental protocols, developing viable formulation strategies, and ensuring the integrity of analytical results.

This guide provides a comprehensive technical overview of the solubility and stability profiles of Methyl 3-(3,4-dimethoxyphenyl)propanoate. It is designed for scientists and drug development professionals, offering not just data, but the underlying scientific rationale and detailed methodologies required for practical application. We will explore the compound's behavior in various solvent systems and under common environmental stressors, providing a framework for its effective handling, storage, and use.

Physicochemical Properties

A foundational understanding of a compound begins with its basic physicochemical properties. These parameters influence its behavior in both chemical and biological systems.

| Property | Value | Source |

| IUPAC Name | methyl 3-(3,4-dimethoxyphenyl)propanoate | [1] |

| Molecular Formula | C₁₂H₁₆O₄ | [1][2] |

| Molecular Weight | 224.25 g/mol | [1][2] |

| CAS Number | 27798-73-8 | [1][2] |

| Appearance | White to Off-White Solid | [2] |

| Melting Point | 38-40 °C | [2] |

Solubility Profile

The solubility of an active molecule is a critical determinant of its utility, affecting everything from reaction kinetics in synthesis to bioavailability in pharmaceutical formulations. The structure of Methyl 3-(3,4-dimethoxyphenyl)propanoate—with its polar ester and ether groups and its nonpolar aromatic ring and alkyl chain—suggests a nuanced solubility profile.

Qualitative Solubility

Experimental data indicates limited solubility in several common organic solvents. This behavior is consistent with a molecule that possesses both polar and non-polar characteristics, preventing it from being fully miscible with either extremely polar or non-polar solvents.

| Solvent | Solubility | Source |

| Acetone | Slightly Soluble | [2] |

| Chloroform | Slightly Soluble | [2] |

| Ethyl Acetate | Slightly Soluble | [2] |

| Water | Predicted to be poorly soluble | - |

| Methanol | Expected to be soluble | - |

| DMSO | Expected to be soluble | - |

Note: Water, Methanol, and DMSO solubility are predicted based on chemical structure and common solvent properties.

Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)

To move beyond qualitative descriptions, a robust quantitative assessment is necessary. The shake-flask method is a gold-standard technique for determining the thermodynamic solubility of a compound.

Causality: This method is chosen because it allows the system to reach a true equilibrium between the undissolved solid and the saturated solution, providing the most accurate measure of thermodynamic solubility. The subsequent HPLC analysis ensures precise quantification, free from interference from potential impurities.

Methodology:

-

Preparation: Add an excess amount of solid Methyl 3-(3,4-dimethoxyphenyl)propanoate to a known volume of the selected solvent (e.g., water, phosphate buffer pH 7.4, ethanol) in a sealed, inert glass vial. The excess solid is crucial to ensure saturation is achieved.

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C or 37 °C) using an orbital shaker for a defined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

-

Phase Separation: Cease agitation and allow the vials to stand at the same constant temperature to permit the undissolved solid to settle. Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.

-

Sampling: Carefully withdraw a precise aliquot from the clear supernatant.

-

Dilution: Dilute the aliquot with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method (as described in Section 4) to determine the concentration. The solubility is reported in units such as mg/mL or µg/mL.

Caption: Primary Hydrolytic Degradation Pathway.

-

Protocol for Hydrolytic Stability:

-

Prepare solutions of the compound (~1 mg/mL) in 0.1 M HCl (acidic), pure water (neutral), and 0.1 M NaOH (basic).

-

Incubate the solutions at an elevated temperature (e.g., 60 °C).

-

Include a control sample stored at 4 °C.

-

Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the acidic and basic samples before dilution.

-

Analyze all samples by a stability-indicating HPLC method to determine the loss of the parent compound and the formation of degradants.

-

b) Photostability

According to ICH Q1B guidelines, new drug substances must be evaluated for their sensitivity to light. [3]The aromatic ring and carbonyl group in the molecule are chromophores that could absorb UV light, potentially leading to photodegradation.

-

Protocol for Photostability Testing:

-

Expose a thin layer of the solid compound and a solution of the compound in a photochemically inert solvent (e.g., acetonitrile) to a light source conforming to ICH Q1B options (e.g., a xenon lamp or a metal halide lamp).

-

The total illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter. [3] 3. Prepare parallel "dark" control samples, wrapped in aluminum foil, and store them under the same temperature and humidity conditions.

-

After exposure, analyze both the light-exposed and dark control samples by HPLC. Significant degradation in the exposed sample compared to the control indicates photosensitivity.

-

c) Thermal Stability

-

Protocol for Thermal Stability:

-

Store the solid compound in a controlled temperature oven (e.g., 60°C, 80°C) for a set period (e.g., 1-4 weeks).

-

Store a control sample under recommended storage conditions (e.g., -20°C). [2] 3. At the end of the study, compare the purity of the stressed sample to the control sample using HPLC.

-

Stability-Indicating Analytical Method

A self-validating stability study requires an analytical method capable of separating the parent compound from all potential degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the standard approach.

Causality: RP-HPLC is ideal due to its high resolving power. A C18 stationary phase is selected for its versatility in retaining compounds of moderate polarity like Methyl 3-(3,4-dimethoxyphenyl)propanoate and its more polar degradation product, the corresponding carboxylic acid. A gradient elution is employed to ensure that both early-eluting polar degradants and the later-eluting parent compound are resolved with good peak shape.

Proposed HPLC Method Protocol

-

Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 30% B, increase linearly to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 280 nm (scan from 200-400 nm with PDA to ensure peak purity).

-

Injection Volume: 10 µL.

This method must be validated for specificity by analyzing samples from the forced degradation studies to demonstrate that degradation product peaks do not co-elute with the parent peak.

Caption: General Workflow for a Forced Degradation Study.

Conclusion

Methyl 3-(3,4-dimethoxyphenyl)propanoate is a solid at room temperature with limited solubility in common organic solvents. Its stability is primarily dictated by the ester functional group, which is prone to hydrolysis under both acidic and basic conditions to form 3-(3,4-dimethoxyphenyl)propanoic acid. While comprehensive stability data is not publicly available, the protocols and theoretical frameworks provided in this guide equip researchers with the necessary tools to thoroughly evaluate its solubility and stability for their specific applications. Proper handling involves storage in a cool, dry place, protected from light and extremes of pH. [2]The development and validation of a stability-indicating HPLC method are essential for any work requiring quantitative analysis and long-term use of this compound.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 520347, Methyl 3-(3,4-dimethoxyphenyl)propanoate. Retrieved January 22, 2026 from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10800010, Methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate. Retrieved January 22, 2026 from [Link].

-

Ministry of the Environment, Government of Japan (n.d.). III Analytical Methods. Retrieved January 22, 2026 from [Link].

- Google Patents (2012). CN102786428A - Preparation of methyldopa by hydrolyzing alpha-methyl-(3,4-dimethoxyphenyl)-alpha-aminopropionitrile by two-step hydrolysis method.

-

MDPI (2020). (E)-1-(3,4-Dimethoxyphenyl)-2-methyl-3-phenylprop-2-en-1-one: A P-Type Acid-Stable Photochromic α-Methylchalcone. Retrieved January 22, 2026 from [Link].

-

PubMed (2018). Methyl-2-acetylamino-3-(4-hydroxyl-3,5-dimethoxybenzoylthio)propanoate suppresses melanogenesis through ERK signaling pathway mediated MITF proteasomal degradation. Retrieved January 22, 2026 from [Link].

-

The Good Scents Company (n.d.). methyl 3,4-dimethoxycinnamate. Retrieved January 22, 2026 from [Link].

-

Zenodo (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved January 22, 2026 from [Link].

-

ICH (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved January 22, 2026 from [Link].

-

Royal Society of Chemistry (2025). Analytical Methods. Retrieved January 22, 2026 from [Link].

-

Arkivoc (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved January 22, 2026 from [Link].

-

Cheméo (n.d.). Chemical Properties of Methyl propionate (CAS 554-12-1). Retrieved January 22, 2026 from [Link].

-

KGS (n.d.). Methyl3-(4-methoxyphenyl)propanoate | C11H14O3. Retrieved January 22, 2026 from [Link].

-

The Good Scents Company (n.d.). methyl 3-methoxypropionate. Retrieved January 22, 2026 from [Link].

-

Chemsrc (2025). methyl 3-(3,4-dimethoxyphenyl)propanoate. Retrieved January 22, 2026 from [Link].

-

ResearchGate (2025). Photocatalytic degradation of methyl parathion: Reaction pathways and intermediate reaction products. Retrieved January 22, 2026 from [Link].

-

PubMed (2016). Implications of In-Use Photostability: Proposed Guidance for Photostability Testing and Labeling to Support the Administration of Photosensitive Pharmaceutical Products, Part 3. Oral Drug Products. Retrieved January 22, 2026 from [Link].

-

National Institutes of Health (n.d.). (S)-Methyl 2-benzamido-3-(3,4-dimethoxyphenyl)propanoate. Retrieved January 22, 2026 from [Link].

-

ResearchGate (2025). Elucidating Dual Pathways for Light-Driven Degradation Using Intrinsic Azo Dye Photochemistry. Retrieved January 22, 2026 from [Link].

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81924, Methyl 3,3-dimethoxypropionate. Retrieved January 22, 2026 from [Link].

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 300018, Methyl 3-(4-methoxyphenyl)propanoate. Retrieved January 22, 2026 from [Link].

-

MDPI (2022). Investigation of Catalytic and Photocatalytic Degradation of Methyl Orange Using Doped LaMnO3 Compounds. Retrieved January 22, 2026 from [Link].

-

MDPI (n.d.). Photocatalytic Degradation of Methyl Orange Dyes Using Green Synthesized MoS2/Co3O4 Nanohybrids. Retrieved January 22, 2026 from [Link].

Sources

An In-depth Technical Guide to the Safe Handling of Methyl 3-(3,4-dimethoxyphenyl)propanoate

This guide provides a detailed overview of the essential safety protocols and handling procedures for Methyl 3-(3,4-dimethoxyphenyl)propanoate (CAS No. 27798-73-8). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety information with practical, field-tested insights to ensure the safe and effective use of this compound in a laboratory setting.

Compound Identification and Properties

Methyl 3-(3,4-dimethoxyphenyl)propanoate is a chemical intermediate with applications in organic synthesis.[1] A thorough understanding of its fundamental properties is the first step in a robust safety assessment.

Synonyms:

-

Methyl 3-(3',4'-Dimethoxyphenyl)propanoate

-

Benzenepropanoic acid, 3,4-dimethoxy-, methyl ester

-

Hydrocinnamic acid, 3,4-dimethoxy-, methyl ester

| Property | Value | Source |

| CAS Number | 27798-73-8 | [1] |

| Molecular Formula | C₁₂H₁₆O₄ | [1] |

| Molecular Weight | 224.25 g/mol | [1] |

| Appearance | White to Off-White Solid | |

| Melting Point | 38-40 °C | |

| Storage Temperature | -20°C |

Hazard Identification and GHS Classification

Based on related compounds, potential hazards may include:

-

Acute Oral Toxicity: Harmful if swallowed.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Serious Eye Damage/Eye Irritation: May cause serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Precautionary Statements (Anticipated):

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands and face thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection.

-

Response: If skin or eye irritation occurs, get medical advice/attention.

-

Storage: Store in a well-ventilated place. Keep container tightly closed.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

First-Aid Measures: A Proactive Response Protocol

In the event of exposure, immediate and appropriate first-aid is crucial. The following procedures are based on best practices for handling laboratory chemicals and should be followed pending medical attention.

Step-by-Step First-Aid Protocols:

-

Inhalation:

-

Immediately move the exposed individual to fresh air.

-

If breathing is difficult, administer oxygen.

-

If breathing has stopped, perform artificial respiration.

-

Seek immediate medical attention.

-

-

Skin Contact:

-

Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.

-

Wash the area with soap and water.

-

If irritation persists, seek medical attention.

-

-

Eye Contact:

-

Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

-

Remove contact lenses if present and easy to do so. Continue rinsing.

-

Seek immediate medical attention.

-

-

Ingestion:

-

Do NOT induce vomiting.

-

If the person is conscious, rinse their mouth with water.

-

Never give anything by mouth to an unconscious person.

-

Seek immediate medical attention.

-

Firefighting and Accidental Release Measures

4.1. Firefighting Protocol

In the event of a fire involving Methyl 3-(3,4-dimethoxyphenyl)propanoate, the following measures should be taken:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: As with many organic compounds, irritating and toxic gases may be generated during a fire.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

4.2. Accidental Release Protocol

A systematic approach is necessary to safely manage a spill of this compound.

Workflow for Accidental Release:

Caption: Workflow for handling accidental spills.

Detailed Steps for Accidental Release:

-

Personal Precautions: Avoid dust formation and contact with the material. Ensure adequate ventilation and wear appropriate personal protective equipment (PPE). Evacuate unnecessary personnel from the area.

-

Environmental Precautions: Prevent the product from entering drains or waterways.

-

Containment and Cleanup:

-

For a solid spill, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal.

-

Avoid generating dust.

-

For a molten spill, allow the material to solidify before cleaning.

-

Absorb any liquid residue with an inert material such as sand or vermiculite.

-

Clean the spill area thoroughly.

-

Handling and Storage: Ensuring a Safe Laboratory Environment

5.1. Prudent Handling Practices

The key to safety when working with any chemical is to minimize exposure.

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

-

Dust and Aerosol Control: Avoid the formation of dust and aerosols.

5.2. Recommended Storage Conditions

Proper storage is essential for maintaining the integrity of the compound and ensuring safety.

-

Temperature: Store in a freezer at -20°C.

-

Container: Keep the container tightly closed in a dry and well-ventilated place.

-

Incompatibilities: Keep away from strong oxidizing agents.

Personal Protective Equipment (PPE): The Final Line of Defense

The appropriate PPE should be selected based on a thorough risk assessment of the specific laboratory procedures being performed.

PPE Selection Guide:

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and dust particles. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or other protective clothing. | Prevents skin contact. |

| Respiratory Protection | A NIOSH-approved respirator may be necessary if ventilation is inadequate or if dust is generated. | Protects against inhalation of dust or vapors. |

Safety Workflow Diagram:

Caption: Comprehensive safety and handling workflow.

Conclusion

While Methyl 3-(3,4-dimethoxyphenyl)propanoate is a valuable compound in research and development, a diligent and informed approach to its handling is paramount. This guide provides a framework for its safe use, but it is not a substitute for a comprehensive Safety Data Sheet provided by the supplier. Always prioritize a culture of safety in the laboratory by combining thorough preparation, appropriate equipment, and a clear understanding of the potential hazards.

References

-

PubChem. Methyl 3-(3,4-dimethoxyphenyl)propanoate. National Center for Biotechnology Information. [Link]

-

PubChem. Methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate. National Center for Biotechnology Information. [Link]

-

American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

-

Angene Chemical. Safety Data Sheet. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Methyl 3-methoxypropionate. [Link]

-

Centers for Disease Control and Prevention. First Aid Procedures for Chemical Hazards. [Link]

-

Arctom. CAS NO. 27798-73-8 | Methyl 3-(3,4-dimethoxyphenyl)propanoate. [Link]

-

Chemsrc. methyl 3-(3,4-dimethoxyphenyl)propanoate | CAS#:27798-73-8. [Link]

-

Covestro Solution Center. Guidance for Selection of Protective Clothing for MDI Users. [Link]

-

XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 27798-73-8. [Link]

-

The Good Scents Company. methyl 3-methoxypropionate. [Link]

-

International Labour Organization. ICSC 1029 - METHYL PROPIONATE. [Link]

-

Chemtek, Inc. Decoding SDS Series Section 4: First-Aid Measures. [Link]

-

PubChem. Methyl 3-(4-methoxyphenyl)propanoate. National Center for Biotechnology Information. [Link]

-

The Good Scents Company. methyl 4-methoxyphenyl propionate. [Link]

-

PubChem. 3-(3,4-Dimethoxyphenyl)propionic acid. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to Methyl 3-(3,4-dimethoxyphenyl)propanoate: Synthesis, Properties, and Potential Applications

Introduction

Methyl 3-(3,4-dimethoxyphenyl)propanoate, also known as dihydroferulic acid methyl ester, is a phenolic compound with the chemical formula C12H16O4.[1] While not as extensively studied as its unsaturated counterpart, methyl ferulate, this molecule holds significant interest for researchers in medicinal chemistry, natural product synthesis, and materials science. Its structural similarity to well-known antioxidants and anti-inflammatory agents, such as ferulic acid and dihydroferulic acid, suggests a promising future in various applications. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential uses, with a focus on the underlying scientific principles and practical experimental details.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a compound is fundamental to its application. Methyl 3-(3,4-dimethoxyphenyl)propanoate is a white to off-white solid at room temperature.[2] Key identifying information and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 27798-73-8 |

| Molecular Formula | C12H16O4 |

| Molecular Weight | 224.25 g/mol |

| Melting Point | 38-40 °C |

| IUPAC Name | methyl 3-(3,4-dimethoxyphenyl)propanoate |

| Synonyms | Dihydroferulic acid methyl ester, Hydrocinnamic acid, 3,4-dimethoxy-, methyl ester |

Synthesis of Methyl 3-(3,4-dimethoxyphenyl)propanoate

There are two primary and efficient synthetic routes to obtain Methyl 3-(3,4-dimethoxyphenyl)propanoate: the direct esterification of 3-(3,4-dimethoxyphenyl)propanoic acid (dihydroferulic acid) and the catalytic hydrogenation of methyl ferulate. The choice between these methods often depends on the availability and cost of the starting materials.

Method 1: Fischer Esterification of 3-(3,4-dimethoxyphenyl)propanoic Acid

This classical method involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. In this case, 3-(3,4-dimethoxyphenyl)propanoic acid is reacted with methanol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive the equilibrium towards the product, an excess of methanol is often used, or water is removed as it is formed.

Caption: Fischer Esterification of 3-(3,4-dimethoxyphenyl)propanoic Acid.

Detailed Experimental Protocol:

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(3,4-dimethoxyphenyl)propanoic acid (1 equivalent).

-

Reagents: Add an excess of methanol (e.g., 10-20 equivalents) to the flask. This serves as both the reactant and the solvent.

-

Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirred solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Method 2: Catalytic Hydrogenation of Methyl Ferulate

This method involves the reduction of the carbon-carbon double bond in the propenoate side chain of methyl ferulate. This is a highly efficient and clean reaction, typically employing a heterogeneous catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

Caption: Catalytic Hydrogenation of Methyl Ferulate.

Detailed Experimental Protocol:

-

Setup: In a hydrogenation vessel, dissolve methyl ferulate (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst: Add a catalytic amount of 10% palladium on carbon (typically 1-5 mol%).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the mixture vigorously at room temperature.

-

Monitoring: The reaction is usually complete within a few hours, which can be confirmed by the cessation of hydrogen uptake or by TLC analysis.

-

Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon.

-

Purification: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure to yield the desired product, which is often of high purity.

Spectroscopic Data

The identity and purity of Methyl 3-(3,4-dimethoxyphenyl)propanoate are confirmed through various spectroscopic techniques. Representative data is summarized below.

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 6.82-6.75 (m, 3H, Ar-H), 3.87 (s, 3H, OCH₃), 3.86 (s, 3H, OCH₃), 3.67 (s, 3H, COOCH₃), 2.91 (t, J=7.8 Hz, 2H, Ar-CH₂), 2.63 (t, J=7.8 Hz, 2H, CH₂-COO) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 173.5, 148.9, 147.4, 133.2, 120.8, 112.0, 111.3, 55.9, 55.8, 51.6, 36.1, 30.5 |

| Mass Spectrometry (EI) | m/z (%): 224 (M⁺, 45), 164 (100), 151 (80), 107 (25), 77 (15) |

| IR (KBr, cm⁻¹) | 2950, 1735 (C=O), 1590, 1515, 1260, 1155, 1025 |

Potential Applications and Biological Activity

While direct biological studies on Methyl 3-(3,4-dimethoxyphenyl)propanoate are limited, its structural relationship to dihydroferulic acid and ferulic acid provides a strong basis for inferring its potential applications.

Antioxidant and Anti-inflammatory Properties

The 3,4-dimethoxyphenyl moiety is a key structural feature in many compounds exhibiting significant biological activity. Dihydroferulic acid, the parent carboxylic acid of the target molecule, is a known metabolite of curcumin and possesses antioxidant and radical-scavenging properties.[3] Compounds with the 3,4-dimethoxyphenyl group have demonstrated considerable antioxidant and anti-inflammatory effects.[1][4] This suggests that Methyl 3-(3,4-dimethoxyphenyl)propanoate could act as a valuable lead compound or a research tool in the development of new antioxidant and anti-inflammatory agents. The esterification of the carboxylic acid group may enhance its lipophilicity, potentially improving its bioavailability and cellular uptake compared to the more polar dihydroferulic acid.

Role in Drug Discovery

The structural backbone of Methyl 3-(3,4-dimethoxyphenyl)propanoate is a versatile scaffold for the synthesis of more complex molecules. Its functional groups—the ester and the aromatic methoxy groups—are amenable to a variety of chemical transformations, making it an attractive starting material for the synthesis of novel drug candidates. The anti-inflammatory and antioxidant potential of this class of compounds makes them interesting for investigating treatments for diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.

Patents and Intellectual Property Landscape

A review of the patent literature indicates that while patents specifically claiming Methyl 3-(3,4-dimethoxyphenyl)propanoate are not numerous, the broader class of ferulic acid esters and related phenolic compounds are well-represented. These patents often focus on their use as antioxidants and UV absorbers in cosmetic and dermatological formulations.[4] For instance, various ferulic acid esters have been patented for their ability to protect the skin from UV-induced damage.

The synthesis of related propionates is also a subject of patent literature, often focusing on catalytic methods to improve yield and efficiency.[3] This suggests that while the molecule itself may not be the primary focus of current patents, its synthesis and application fall within a commercially active area of research and development. Researchers working with this compound should be mindful of the existing intellectual property surrounding its potential applications, particularly in the fields of cosmetics and pharmaceuticals.

Conclusion

Methyl 3-(3,4-dimethoxyphenyl)propanoate is a readily accessible compound with significant potential for further investigation. The synthetic routes are well-established and high-yielding, making it available for a wide range of research applications. Based on the known biological activities of its structural analogs, it is a promising candidate for studies in antioxidant and anti-inflammatory drug discovery. As research into the therapeutic potential of natural product derivatives continues to expand, a deeper understanding of the properties and applications of Methyl 3-(3,4-dimethoxyphenyl)propanoate will undoubtedly prove to be valuable.

References

-

PubChem. Methyl 3-(3,4-dimethoxyphenyl)propanoate. [Link]

-

Koukaras, K., et al. (2023). Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality. Antioxidants, 12(7), 1436. [Link]

-

Jantan, I., et al. (1997). Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb. Phytomedicine, 4(3), 207-12. [Link]

-

Toda, S., et al. (1999). Antioxidant Properties of Ferulic Acid and Its Related Compounds. Journal of Agricultural and Food Chemistry, 47(10), 3968-3972. [Link]

- European Patent Office. (1995). Ferulic acid ester antioxidant/UV absorbent. EP 0681825 A2.

- Google Patents. (2014).

-

Chemsrc. (2025). 2-Propenoic acid,3-(3,4-dimethoxyphenyl)-, methyl ester. [Link]

-

Zduńska, K., et al. (2018). Recent Advances in Biological Activity, New Formulations and Prodrugs of Ferulic Acid. International Journal of Molecular Sciences, 19(3), 858. [Link]

-

Obregón-Mendoza, M. A., et al. (2018). Crystal Structure, Synthesis and Biological Activity of Ether and Ester Trans-Ferulic Acid Derivatives. International Journal of Organic Chemistry, 8, 359-377. [Link]

- Google Patents. (2012). Ferulic acid resveratrol compounds, compositions containing these compounds and methods for their use. JP5281645B2.

-

Chemsrc. (2025). 3,4-Dihydroxyhydrocinnamic acid. [Link]

-

Kim, H., et al. (2015). Anti-Inflammatory Effects of 3-(4′-Hydroxyl-3′,5′-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia. Journal of Medicinal Food, 18(5), 529-537. [Link]

Sources

- 1. Methyl 3-(3,4-dimethoxyphenyl)propanoate | C12H16O4 | CID 520347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN102320962B - Method for catalytic synthesis of methyl propionate - Google Patents [patents.google.com]

- 3. DE69532545D1 - Ferulic acid ester antioxidant / UV absorbent - Google Patents [patents.google.com]

- 4. CN113061084B - Novel method for preparing ferulic acid - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Methyl 3-(3,4-dimethoxyphenyl)propanoate, a key intermediate in organic synthesis, particularly in the preparation of isoquinoline alkaloids and other pharmacologically relevant molecules. This document delves into the compound's nomenclature, physicochemical properties, spectral characterization, synthesis, and applications, with a focus on its role in drug discovery and development. Safety and handling protocols are also detailed to ensure its proper use in a laboratory setting. The information presented herein is intended to equip researchers and scientists with the necessary knowledge to effectively utilize this versatile chemical building block.

Compound Identification and Chemical Structure

Methyl 3-(3,4-dimethoxyphenyl)propanoate is a substituted aromatic ester with a molecular formula of C₁₂H₁₆O₄ and a molecular weight of 224.25 g/mol .[1] Its systematic IUPAC name is methyl 3-(3,4-dimethoxyphenyl)propanoate.[1]

Table 1: Synonyms and Identifiers

| Identifier Type | Value | Source |

| IUPAC Name | methyl 3-(3,4-dimethoxyphenyl)propanoate | PubChem[1] |

| CAS Registry Number | 27798-73-8 | PubChem[1] |

| PubChem CID | 520347 | PubChem[1] |

| Synonyms | Methyl 3-(3',4'-Dimethoxyphenyl)propanoate, Hydrocinnamic acid, 3,4-dimethoxy-, methyl ester, Benzenepropanoic acid, 3,4-dimethoxy-, methyl ester | PubChem[1] |

| InChI | InChI=1S/C12H16O4/c1-14-10-6-4-9(8-11(10)15-2)5-7-12(13)16-3/h4,6,8H,5,7H2,1-3H3 | PubChem[1] |

| InChIKey | VSWFXSSYWWNFNF-UHFFFAOYSA-N | PubChem[1] |

| SMILES | COC1=C(C=C(C=C1)CCC(=O)OC)OC | ChemScene[2] |

Chemical Structure

Caption: 2D structure of Methyl 3-(3,4-dimethoxyphenyl)propanoate.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, storage, and application in chemical reactions.

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₄ | PubChem[1] |

| Molecular Weight | 224.25 g/mol | PubChem[1] |

| Appearance | White to off-white solid | - |

| Melting Point | 38-40 °C | - |

| Boiling Point | Decomposes before boiling at atmospheric pressure | - |

| Solubility | Soluble in acetone and ethyl acetate. | - |

| Kovats Retention Index | Standard non-polar: 1676, 1684; Semi-standard non-polar: 1726 | PubChem[1] |

| LogP | 1.8094 | ChemScene[2] |

| Topological Polar Surface Area (TPSA) | 44.76 Ų | ChemScene[2] |

Spectral Data for Structural Elucidation

Spectroscopic data are essential for the verification of the chemical structure and purity of Methyl 3-(3,4-dimethoxyphenyl)propanoate.

-

¹³C NMR Spectrum: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Data is available on PubChem.

-

Mass Spectrometry (GC-MS): The mass spectrum shows a molecular ion peak and characteristic fragmentation patterns that confirm the molecular weight and structure. The NIST Mass Spectrometry Data Center provides reference spectra.[1]

-

Infrared (IR) Spectrum: The IR spectrum reveals the presence of key functional groups, such as the ester carbonyl (C=O) and the ether (C-O) linkages. FTIR spectra are available through PubChem.[1]

Synthesis and Manufacturing

The most common and straightforward method for the synthesis of Methyl 3-(3,4-dimethoxyphenyl)propanoate is the Fischer esterification of its corresponding carboxylic acid, 3-(3,4-dimethoxyphenyl)propionic acid, with methanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

This protocol describes a standard laboratory procedure for the synthesis of Methyl 3-(3,4-dimethoxyphenyl)propanoate.

Materials:

-

3-(3,4-dimethoxyphenyl)propionic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or other acid catalyst (e.g., Amberlyst 15)[3]

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(3,4-dimethoxyphenyl)propionic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent and transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude Methyl 3-(3,4-dimethoxyphenyl)propanoate can be purified by column chromatography on silica gel or by recrystallization to yield the final product as a white to off-white solid.

Caption: Workflow for the synthesis of Methyl 3-(3,4-dimethoxyphenyl)propanoate.

Applications in Drug Development and Organic Synthesis

Methyl 3-(3,4-dimethoxyphenyl)propanoate serves as a crucial building block in the synthesis of a variety of pharmacologically important compounds, most notably isoquinoline alkaloids.

Precursor to Papaverine and Related Isoquinoline Alkaloids

One of the most significant applications of this compound is in the synthesis of papaverine, a benzylisoquinoline alkaloid used as an antispasmodic.[4][5] The synthesis of papaverine involves the condensation of a derivative of Methyl 3-(3,4-dimethoxyphenyl)propanoate with a phenethylamine derivative, followed by cyclization and dehydrogenation steps.[6][7] The 3,4-dimethoxyphenyl moiety of the starting material forms a key part of the final papaverine structure.

Caption: Simplified synthetic pathway to Papaverine.

The structural motif of Methyl 3-(3,4-dimethoxyphenyl)propanoate is also found in various other natural products and synthetic molecules with diverse biological activities, making it a valuable starting material for the synthesis of new chemical entities in drug discovery programs.

Safety and Handling

GHS Hazard Classification (Predicted):

Based on similar compounds, the following GHS pictograms and hazard statements may be applicable. Users should perform their own risk assessment before handling.

-

Pictogram:

-

GHS07 (Exclamation Mark)[2]

-

-

Signal Word:

-

Warning[2]

-

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

-

Handling and Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep containers tightly closed.

-

Use in a well-ventilated fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

Conclusion

Methyl 3-(3,4-dimethoxyphenyl)propanoate is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, particularly isoquinoline alkaloids like papaverine. Its straightforward synthesis and the presence of the key 3,4-dimethoxyphenyl moiety make it an important tool for medicinal chemists and organic synthesis researchers. Proper understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in the laboratory.

References

- Angene Chemical. (2025, October 31).

- Elad, D., & Ginsburg, D. (1952). The synthesis of papaverine. Bulletin on Narcotics, 1952(Issue 3), 27-34.